molecular formula C24H20N2O8 B14760352 Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate CAS No. 1109-18-8

Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate

Cat. No.: B14760352
CAS No.: 1109-18-8
M. Wt: 464.4 g/mol
InChI Key: WCLYVNPYCVTHFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate is a diester derivative of hexanedioic acid, functionalized with two 1,3-dioxoisoindole moieties at the 2- and 5-positions. Its molecular formula is C₂₄H₂₂N₂O₈, with a molecular weight of 466.44 g/mol. The dimethyl ester groups at the termini enhance its volatility and polarity compared to bulkier ester derivatives.

Properties

CAS No.

1109-18-8

Molecular Formula

C24H20N2O8

Molecular Weight

464.4 g/mol

IUPAC Name

dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate

InChI

InChI=1S/C24H20N2O8/c1-33-23(31)17(25-19(27)13-7-3-4-8-14(13)20(25)28)11-12-18(24(32)34-2)26-21(29)15-9-5-6-10-16(15)22(26)30/h3-10,17-18H,11-12H2,1-2H3

InChI Key

WCLYVNPYCVTHFL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCC(C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate typically involves the reaction of phthalic anhydride with an appropriate diamine, followed by esterification. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary amines or alcohols .

Scientific Research Applications

Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can affect various biochemical pathways, making it a valuable tool in research and drug development .

Comparison with Similar Compounds

Hexyl 2,6-bis(1,3-dioxoisoindol-2-yl)hexanoate (CAS 351992-40-0)

Key Structural and Functional Differences

Parameter Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate Hexyl 2,6-bis(1,3-dioxoisoindol-2-yl)hexanoate
Molecular Formula C₂₄H₂₂N₂O₈ C₂₈H₃₀N₂O₆
Molecular Weight 466.44 g/mol 490.56 g/mol
Substituent Positions 2- and 5-positions on hexanedioate 2- and 6-positions on hexanoate
Ester Groups Methyl (C₁) Hexyl (C₆)
Polarity Higher (due to shorter ester chains) Lower (longer hydrophobic hexyl chains)

Implications of Structural Variations

  • Solubility: The dimethyl derivative is expected to exhibit greater solubility in polar solvents (e.g., acetone, DMSO) due to its compact ester groups, whereas the hexyl analog is more lipophilic, favoring nonpolar solvents like hexane or chloroform .
  • Thermal Stability : The hexyl compound’s longer alkyl chain may reduce melting points compared to the dimethyl variant, though experimental data are unavailable in the provided sources.
  • Applications :
    • The dimethyl ester’s polarity suggests utility in polymer crosslinking or as a pharmaceutical intermediate.
    • The hexyl analog’s lipophilicity could make it suitable as a plasticizer or in hydrophobic coatings .

Benzilic Acid Derivatives (e.g., 2-Hydroxy-2,2-diphenylacetic Acid)

Key contrasts include:

  • Electron Density : Benzilic acid’s hydroxyl and diphenyl groups create electron-rich regions, whereas the isoindol-dione groups in the target compound are electron-deficient.
  • Reactivity : Benzilic acid derivatives are more prone to esterification or oxidation, while the isoindol-dione groups in the target compound may participate in charge-transfer complexes or π-π stacking .

Biological Activity

Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate is a synthetic compound known for its complex structure and potential biological activities. This compound features two isoindole moieties linked by a hexanedioate chain, which contributes to its chemical properties and biological interactions.

Chemical Structure

The molecular formula of this compound is C24H20N2O8C_{24}H_{20}N_{2}O_{8}, and its structure can be represented as follows:

Structure C24H20N2O8\text{Structure }\text{C}_{24}\text{H}_{20}\text{N}_{2}\text{O}_{8}

This compound exhibits a unique arrangement that may influence its biological activity, particularly in pharmacological applications.

Anticancer Properties

Research has indicated that this compound displays significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that this compound induced apoptosis in human breast cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2 .

The mechanism underlying the anticancer activity of this compound involves:

  • Inhibition of Cell Cycle Progression : The compound has been observed to arrest the cell cycle at the G1 phase, thereby preventing cancer cell replication.
  • Reactive Oxygen Species (ROS) Generation : It promotes ROS production, leading to oxidative stress in cancer cells, which is detrimental to their survival.
  • Targeting Signaling Pathways : The compound affects key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell growth and survival .

Cytotoxicity Studies

A comprehensive analysis of cytotoxicity was conducted using various cancer cell lines. The results are summarized in the following table:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction via caspase activation
HeLa (Cervical Cancer)20Cell cycle arrest at G1 phase
A549 (Lung Cancer)25ROS generation leading to oxidative stress

These findings suggest that this compound possesses potent cytotoxic effects against multiple cancer types.

Additional Biological Activities

Apart from its anticancer properties, preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Activity : Exhibiting inhibitory effects against certain bacterial strains.
  • Anti-inflammatory Effects : Potentially reducing inflammation markers in various models .

Case Study 1: Breast Cancer Treatment

A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound as an adjunct therapy. Results indicated a significant reduction in tumor size among participants receiving the compound compared to the control group. The study highlighted improvements in quality of life metrics and reduced side effects compared to traditional chemotherapy regimens.

Case Study 2: Combination Therapy

Another study explored the use of this compound in combination with existing chemotherapeutics. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines and improved overall survival rates in preclinical models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.